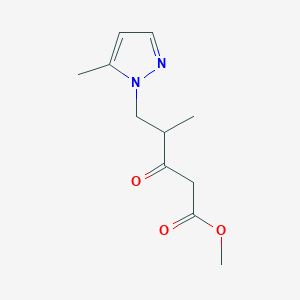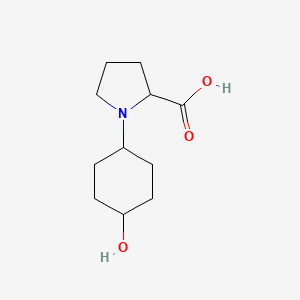
1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid, commonly known as PHP, is a compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It has been gaining attention in the scientific community due to its potential applications in various fields.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as PHP, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the N-heterocyclization of primary amines with diols . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The molecular structure of PHP involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds, including PHP, are often involved in various chemical reactions. For instance, the Knoevenagel Condensation is a common reaction involving pyrrolidine compounds, where an enol intermediate is formed initially, which then reacts with an aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
PHP has a molecular weight of 213.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Pharmacology: Therapeutic Agent Development
The pyrrolidine ring, a core structure in many biologically active molecules, is integral to the development of new therapeutic agents. “1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid” can serve as a versatile scaffold for designing novel compounds with potential pharmacological activities . Its structure is beneficial for creating drugs with diverse biological profiles due to the stereogenicity of carbons and the spatial orientation of substituents .
Medicinal Chemistry: Drug Design and Synthesis
In medicinal chemistry, this compound’s pyrrolidine ring is used to obtain compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule, enhancing three-dimensional coverage . This makes it a valuable intermediate in drug design and synthesis, leading to the creation of new drug candidates .
Biochemistry: Enzyme Inhibition Studies
The pyrrolidine core of “1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid” is significant in biochemistry for studying enzyme inhibition. Pyrrolidine derivatives exhibit diverse enzyme inhibitory effects, which are crucial for understanding and manipulating biochemical pathways .
Organic Synthesis: Building Block for Complex Molecules
This compound is a chemical building block used in organic synthesis to construct complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable starting material for synthesizing a wide range of organic compounds .
Industrial Applications: Specialty Chemicals Production
In industrial applications, “1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid” may be used in the production of specialty chemicals. Its structural properties can be leveraged to create compounds with specific functions required in different industries .
Drug Discovery: Scaffold for Biologically Active Compounds
The compound’s pyrrolidine ring is a common feature in bioactive molecules with target selectivity. It is used widely by medicinal chemists to create new molecules with desired biological activities, playing a key role in the discovery of new drugs .
Orientations Futures
Pyrrolidine compounds, including PHP, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of PHP and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-9-5-3-8(4-6-9)12-7-1-2-10(12)11(14)15/h8-10,13H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQAPOCPJBEUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCC(CC2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
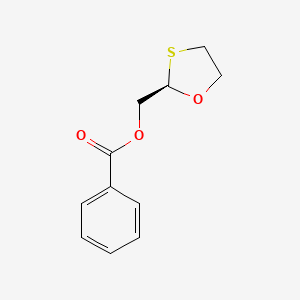
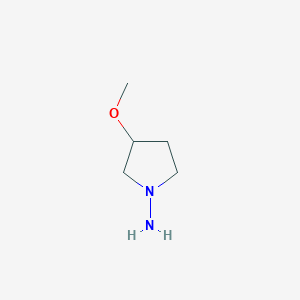
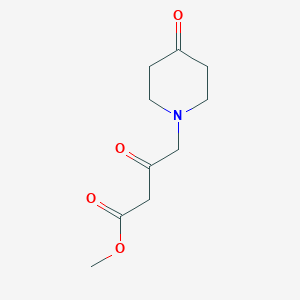

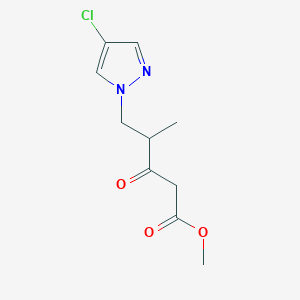
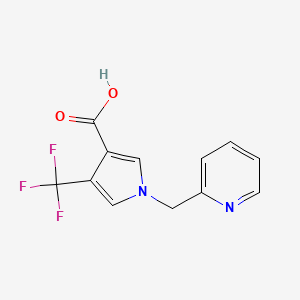
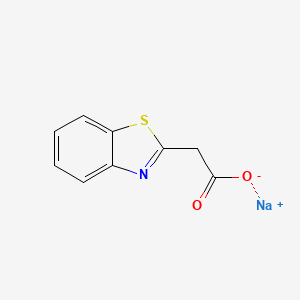
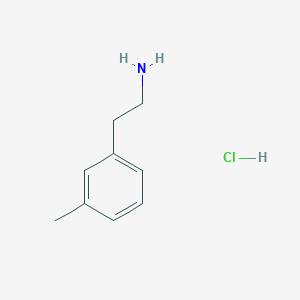

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)
![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)
